molecular formula C23H22Cl2N2O3S B11670271 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide

Cat. No.: B11670271
M. Wt: 477.4 g/mol
InChI Key: KGTZKKRPJASCAM-UHFFFAOYSA-N
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Description

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide is a complex organic compound with a molecular formula of C29H26Cl2N2O4S. This compound is known for its unique structural features, which include a carbazole moiety, a hydroxypropyl group, and a dimethylbenzenesulfonamide group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Carbazole Moiety: The initial step involves the synthesis of the carbazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichloro Groups: The carbazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro groups at the 3 and 6 positions.

    Attachment of the Hydroxypropyl Group: The chlorinated carbazole is reacted with an epoxide, such as propylene oxide, under basic conditions to form the hydroxypropyl group.

    Formation of the Sulfonamide Group: The final step involves the reaction of the intermediate with 4-dimethylaminobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.

    Substitution: The dichloro groups on the carbazole moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
  • N-(4-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide

Uniqueness

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichloro groups enhances its reactivity, while the hydroxypropyl and sulfonamide groups contribute to its solubility and potential biological activity.

Properties

Molecular Formula

C23H22Cl2N2O3S

Molecular Weight

477.4 g/mol

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H22Cl2N2O3S/c1-15-3-7-19(8-4-15)31(29,30)26(2)13-18(28)14-27-22-9-5-16(24)11-20(22)21-12-17(25)6-10-23(21)27/h3-12,18,28H,13-14H2,1-2H3

InChI Key

KGTZKKRPJASCAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O

Origin of Product

United States

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